
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate, also known as MDBC, is a synthetic compound with potential applications in the field of medicinal chemistry. MDBC is a halogenated aromatic compound that contains both a bromine and a fluorine atom, making it a unique and interesting molecule for further exploration.
Applications De Recherche Scientifique
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has potential applications in the field of medicinal chemistry. It has been studied for its potential use as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogens. Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has also been studied for its potential use as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate inhibits the enzyme aromatase by forming a covalent bond with the enzyme's active site. Additionally, it is believed that Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate inhibits the enzyme cytochrome P450 by binding to its active site and preventing the enzyme from performing its normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate have not been extensively studied. However, it has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, it has been shown to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is available commercially. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate is a halogenated compound and can be toxic to humans and animals if handled improperly. Additionally, it is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has potential applications in the field of medicinal chemistry and further research is needed to explore these applications. Additionally, further research is needed to gain a better understanding of the biochemical and physiological effects of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate. Additionally, further research is needed to explore the potential use of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate as an inhibitor of the enzyme cytochrome P450 and its potential applications in drug metabolism. Finally, further research is needed to explore the potential use of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate as an anti-cancer agent and its potential applications in cancer therapy.
Propriétés
IUPAC Name |
methyl 2-[2-bromo-5-cyano-3-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-2-6(5-15)3-8(10(7)12)11(13)14/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWICBTQNXAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



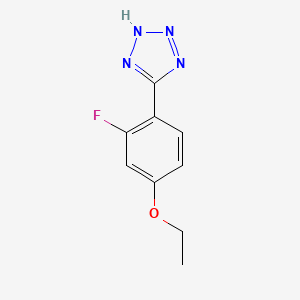
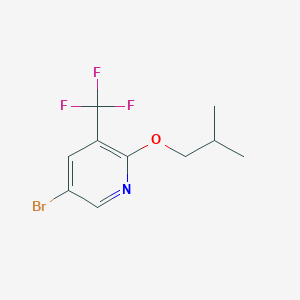
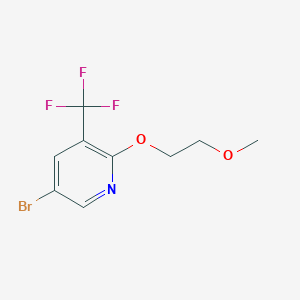
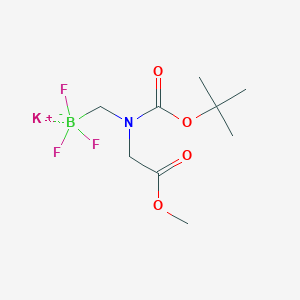

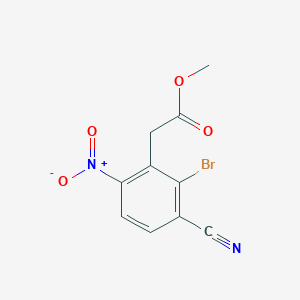
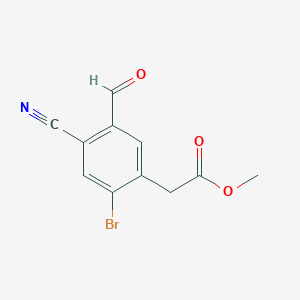
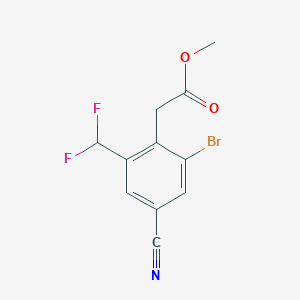
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B1414313.png)
![3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride](/img/structure/B1414314.png)
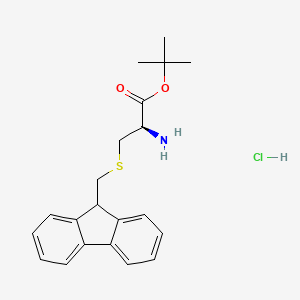
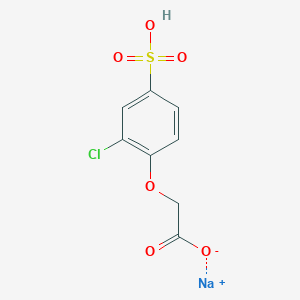

![(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile](/img/structure/B1414322.png)